2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-(2-Fluorophenyl)pyridine:
3-(2-Fluorophenyl)pyridine-2-carbaldehyde: This isomer has the aldehyde group in a different position, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
Properties
Molecular Formula |
C13H10FNO |
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Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2 |
InChI Key |
MVMBUULNIDAUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)F |
Origin of Product |
United States |
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